(S)-2-(Boc-amino)tetradecanoic acid chemical properties
(S)-2-(Boc-amino)tetradecanoic acid chemical properties
An In-Depth Technical Guide to (S)-2-(Boc-amino)tetradecanoic Acid: Properties, Synthesis, and Applications in Drug Development
Abstract
(S)-2-(tert-butoxycarbonylamino)tetradecanoic acid, a non-proteinogenic amino acid, represents a critical class of building blocks in modern medicinal chemistry and drug development. Its unique structure, combining the functionalities of a natural alpha-amino acid with a long, saturated C14 lipid chain, makes it an invaluable tool for modifying peptides and other therapeutic molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and analytical characterization. Furthermore, it delves into the strategic applications of this lipidated amino acid, offering field-proven insights for researchers and drug development professionals on leveraging its properties to enhance the pharmacokinetic and pharmacodynamic profiles of novel therapeutics.
Introduction: The Strategic Value of Lipidated Amino Acids
The therapeutic potential of peptide-based drugs is often hampered by poor metabolic stability, rapid renal clearance, and low membrane permeability. A proven strategy to overcome these limitations is the incorporation of non-canonical amino acid derivatives designed to modulate these properties. (S)-2-(Boc-amino)tetradecanoic acid (Boc-L-2-aminomyristic acid) is a premier example of such a derivative.
The introduction of its C12 alkyl side chain (a myristoyl group) imparts significant lipophilicity. This modification can:
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Enhance Plasma Half-Life: The lipid moiety can facilitate binding to serum albumin, creating a circulating depot that reduces clearance and prolongs the therapeutic window.[]
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Improve Membrane Interaction: The fatty acid chain can anchor peptides to cell membranes, a crucial feature for developing membrane-active peptides, such as antimicrobial agents or cell-penetrating peptides.[2]
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Increase Proteolytic Stability: The unnatural structure can sterically hinder the approach of proteases, slowing the degradation of the peptide backbone.[]
The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of peptide synthesis, particularly in solution-phase and certain solid-phase strategies.[] Its stability to a wide range of reaction conditions, coupled with its clean, acid-labile removal, provides the necessary orthogonality for complex synthetic routes.[]
Physicochemical and Structural Properties
The chemical identity of (S)-2-(Boc-amino)tetradecanoic acid is defined by its specific stereochemistry and the presence of the lipophilic side chain and Boc-protecting group.
| Property | Value | Source |
| Chemical Name | (S)-2-(tert-butoxycarbonylamino)tetradecanoic acid | IUPAC Nomenclature |
| Synonyms | Boc-L-2-aminomyristic acid, N-Boc-(S)-2-aminotetradecanoic acid | - |
| CAS Number | 139893-39-3 | [5] |
| Molecular Formula | C₁₉H₃₇NO₄ | [5] |
| Molecular Weight | 343.50 g/mol | [5] |
| Appearance | Expected to be a white to off-white solid | General observation for similar compounds[6] |
| Solubility | Practically insoluble in water; soluble in organic solvents like methanol, ethanol, chloroform, dichloromethane, and ethyl acetate. | Inferred from parent compounds |
The structure combines a chiral center at the alpha-carbon with a long, flexible hydrocarbon tail, leading to amphiphilic properties that are central to its function in modifying larger molecules.
Synthesis and Purification
The synthesis of (S)-2-(Boc-amino)tetradecanoic acid is typically achieved through the N-protection of the parent amino acid, (S)-2-aminotetradecanoic acid. The most common and efficient method utilizes di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).
The Boc-Protection Mechanism
The reaction proceeds via a nucleophilic attack of the α-amino group on one of the electrophilic carbonyl carbons of the Boc anhydride.[] The reaction is typically performed under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity. The byproducts, tert-butanol and carbon dioxide, are volatile and easily removed.
Caption: Figure 1. Mechanism of N-Boc Protection.
Experimental Protocol: N-Boc Protection
This protocol describes a robust, scalable laboratory procedure for the synthesis of the title compound.
Materials:
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(S)-2-aminotetradecanoic acid
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Dioxane (or a 1:1 mixture of dioxane and water)
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Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
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1 M Hydrochloric Acid (HCl)
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Dissolution: Dissolve (S)-2-aminotetradecanoic acid (1.0 eq) in the chosen solvent system (e.g., 1:1 dioxane/water) in a round-bottom flask equipped with a magnetic stirrer.
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Basification: Cool the solution to 0 °C in an ice bath. Add the base (e.g., 1.1 eq of NaOH as a 1 M solution, or 1.5 eq of Et₃N) dropwise to adjust the pH to ~10-11, ensuring the amino acid is deprotonated.
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Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 eq), either neat or dissolved in a small amount of dioxane, to the stirring solution.
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Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid (visualized with ninhydrin stain).
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Workup - Solvent Removal: If dioxane was used, remove it under reduced pressure using a rotary evaporator.
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Workup - Acidification & Extraction: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product should precipitate or form an oil. Extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic extracts and wash sequentially with water and then brine. This removes any remaining inorganic salts and acid.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Causality Behind Choices:
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Base (NaOH or Et₃N): The base is crucial for deprotonating the ammonium group of the amino acid, making the nitrogen a more potent nucleophile to attack the Boc anhydride.[7]
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Solvent System (Dioxane/Water): This mixed solvent system is effective because it can dissolve both the polar amino acid salt and the nonpolar Boc anhydride, facilitating the reaction.
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Acidification (HCl): Acidification protonates the carboxylate group, rendering the final product neutral and thus extractable into an organic solvent like ethyl acetate. It also neutralizes any excess base.
Purification
The crude product is often a waxy solid or a thick oil. Purification is typically achieved by:
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield a highly pure crystalline product.
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Column Chromatography: For oily products or to remove closely-related impurities, flash chromatography on silica gel is the method of choice. A gradient elution, for example, from 100% hexanes to an ethyl acetate/hexanes mixture, is typically effective.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized (S)-2-(Boc-amino)tetradecanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation. The expected chemical shifts (in CDCl₃ or DMSO-d₆) are predictable based on the structure.
| Proton (¹H) Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc group) | ~1.45 | singlet (s) | 9H |
| -CH₂(CH₂)₉CH₃ (Alkyl chain) | ~1.25 | broad multiplet (m) | ~20H |
| -CH(NH)-CH₂- (β-methylene) | ~1.6-1.8 | multiplet (m) | 2H |
| -CH₂-CH₃ (Terminal methyl) | ~0.88 | triplet (t) | 3H |
| -CH(NH)- (α-proton) | ~4.2-4.4 | multiplet (m) | 1H |
| -NH- (Amide proton) | ~5.0-5.5 | doublet (d) | 1H |
| -COOH (Carboxylic acid) | ~10-12 | broad singlet (br s) | 1H |
| Carbon (¹³C) Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₃ (Terminal) | ~14 |
| -CH₂- (Alkyl chain bulk) | ~22-32 |
| -C(CH₃)₃ (Boc methyls) | ~28 |
| -C(CH₃)₃ (Boc quaternary) | ~80 |
| -CH(NH)- (α-carbon) | ~53 |
| C=O (Boc carbonyl) | ~156 |
| C=O (Carboxylic acid) | ~175-177 |
Note: These are predicted values based on similar structures and may vary slightly based on solvent and concentration.[8]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), one would expect to observe the following ions:
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Positive Mode [M+H]⁺: 344.28
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Positive Mode [M+Na]⁺: 366.26
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Negative Mode [M-H]⁻: 342.27
Optical Rotation
As a chiral molecule, (S)-2-(Boc-amino)tetradecanoic acid will rotate plane-polarized light. The specific rotation, [α]ᴅ, is a key indicator of its enantiomeric purity. The value must be measured under defined conditions (concentration, solvent, temperature) and compared to a literature standard if available.
Applications in Peptide Synthesis and Drug Discovery
The primary application of this compound is as a specialized building block in Solid Phase Peptide Synthesis (SPPS) or solution-phase synthesis.
Role in Solid Phase Peptide Synthesis (SPPS)
In SPPS, the carboxylic acid group of (S)-2-(Boc-amino)tetradecanoic acid is activated and coupled to the free N-terminal amine of a growing peptide chain anchored to a solid support.
Caption: Figure 2. SPPS workflow.
The Boc Deprotection Step
The removal of the Boc group is a critical step that liberates the alpha-amino group for the next coupling reaction. This is achieved under acidic conditions, typically with trifluoroacetic acid (TFA).[9]
The mechanism involves protonation of the Boc carbonyl, followed by cleavage to form the highly stable tert-butyl cation and a transient carbamic acid, which spontaneously decarboxylates to release the free amine as an ammonium salt.
Caption: Figure 3. Acid-catalyzed Boc deprotection.
Self-Validating Protocol: The success of the deprotection is easily validated. A small sample of the resin can be tested with ninhydrin; a positive result (blue color) confirms the presence of a free primary amine, indicating complete Boc removal.
Case Studies in Drug Development
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Antimicrobial Peptides (AMPs): Lipidation is a well-established strategy to enhance the activity of AMPs. Attaching a C14 chain via (S)-2-(Boc-amino)tetradecanoic acid increases the overall hydrophobicity of the peptide, promoting its insertion into and disruption of the negatively charged bacterial membrane, which is a key mechanism of action for many AMPs.[2]
-
GLP-1 Agonists: While not using this specific amino acid, the principle is demonstrated by approved drugs like liraglutide and semaglutide, where a fatty acid is attached to a lysine residue. This lipidation facilitates binding to serum albumin, drastically extending the drug's half-life and allowing for less frequent dosing.[10] Incorporating (S)-2-(Boc-amino)tetradecanoic acid at the N-terminus or within a peptide sequence is a direct method to achieve a similar pharmacokinetic advantage.
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Drug Delivery: The lipid chain can be used to anchor a therapeutic peptide or a small molecule to a liposomal carrier, improving drug formulation and targeted delivery.
Conclusion
(S)-2-(Boc-amino)tetradecanoic acid is more than just a protected amino acid; it is a strategic tool for rational drug design. Its bifunctional nature—a reactive head group for peptide synthesis and a lipophilic tail for pharmacokinetic modulation—provides medicinal chemists with a reliable method to impart drug-like properties onto peptide and peptidomimetic scaffolds. Understanding its chemical properties, mastering its synthesis, and appreciating its strategic applications are essential for any researcher working at the interface of chemistry and biology to develop next-generation therapeutics.
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AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
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